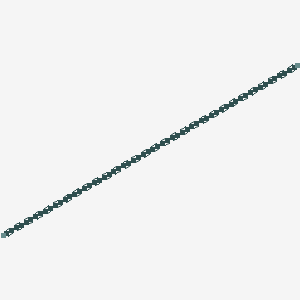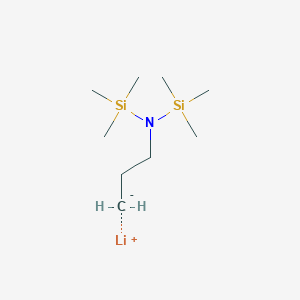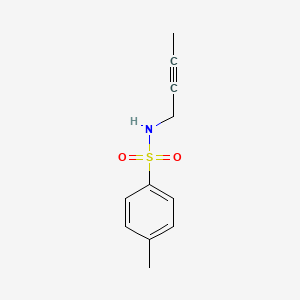
Cyclobutanone, 2,2-dichloro-3-methyl-3-(4-methylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclobutanone, 2,2-dichloro-3-methyl-3-(4-methylphenyl)- is an organic compound with the molecular formula C₁₂H₁₂Cl₂O It is a derivative of cyclobutanone, featuring two chlorine atoms and a methyl group attached to the cyclobutane ring, along with a 4-methylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclobutanone, 2,2-dichloro-3-methyl-3-(4-methylphenyl)- typically involves the [2+2] cycloaddition reaction. This method is widely used for constructing cyclobutane rings. The reaction conditions often include the use of ultraviolet light or specific catalysts to facilitate the cycloaddition process .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process generally includes halogenation, followed by cyclization and functional group modifications to introduce the desired substituents on the cyclobutane ring .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclobutanone, 2,2-dichloro-3-methyl-3-(4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
Cyclobutanone, 2,2-dichloro-3-methyl-3-(4-methylphenyl)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a pharmacophore in medicinal chemistry.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Cyclobutanone, 2,2-dichloro-3-methyl-3-(4-methylphenyl)- involves interactions with molecular targets such as enzymes and receptors. The compound’s structural features allow it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclobutanone: The parent compound without the additional substituents.
2,2-Dichlorocyclobutanone: A simpler derivative with only chlorine substituents.
3-Methylcyclobutanone: A derivative with a methyl group but lacking the chlorine atoms and phenyl group.
Uniqueness
Cyclobutanone, 2,2-dichloro-3-methyl-3-(4-methylphenyl)- is unique due to the combination of substituents on the cyclobutane ring. This unique structure imparts specific chemical and physical properties, making it valuable for targeted applications in research and industry .
Propriétés
Numéro CAS |
193003-73-5 |
|---|---|
Formule moléculaire |
C12H12Cl2O |
Poids moléculaire |
243.13 g/mol |
Nom IUPAC |
2,2-dichloro-3-methyl-3-(4-methylphenyl)cyclobutan-1-one |
InChI |
InChI=1S/C12H12Cl2O/c1-8-3-5-9(6-4-8)11(2)7-10(15)12(11,13)14/h3-6H,7H2,1-2H3 |
Clé InChI |
VNACRHAOPSVFFY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2(CC(=O)C2(Cl)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Benzamide, 4-chloro-N-[(4-chlorophenyl)methyl]-2-hydroxy-](/img/structure/B12574082.png)

![Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(2-thienylmethyl)-](/img/structure/B12574091.png)
![N-[4-(2-Methyl-2-propanyl)-1,3-thiazol-2-yl]-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide](/img/structure/B12574105.png)
![N-{2-[2-(2-Methoxyethoxy)ethoxy]ethyl}-8-sulfanyloctanamide](/img/structure/B12574110.png)
![(2R,3R)-2,3-dihydroxybutanedioic acid;3-[(dimethylamino)methyl]-4-(4-methylsulfanylphenoxy)benzenesulfonamide](/img/structure/B12574118.png)

![Pyrido[2,3-g]quinoline-5,10-dione, 4-chloro-9-(2-nitrophenyl)-](/img/structure/B12574134.png)


![3-Fluoro-N-(4-fluoro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)benzamide](/img/structure/B12574158.png)
